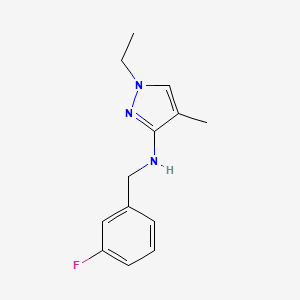1-ethyl-N-(3-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15771952
Molecular Formula: C13H16FN3
Molecular Weight: 233.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H16FN3 |
|---|---|
| Molecular Weight | 233.28 g/mol |
| IUPAC Name | 1-ethyl-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C13H16FN3/c1-3-17-9-10(2)13(16-17)15-8-11-5-4-6-12(14)7-11/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
| Standard InChI Key | TVYOGCZLGQOKGS-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)NCC2=CC(=CC=C2)F)C |
Introduction
1-Ethyl-N-(3-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound classified as a pyrazole derivative. Its molecular formula is not explicitly provided in the available sources, but based on similar compounds, it is expected to be C13H16FN3, with a molecular weight of approximately 233.28 g/mol. The compound features a pyrazole ring substituted with an ethyl group, a 3-fluorobenzyl group, and a methyl group. These structural characteristics contribute to its potential applications in medicinal chemistry and material science due to its unique biological properties and reactivity.
Synthesis and Production
The synthesis of 1-ethyl-N-(3-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine typically involves several key organic reactions. Optimized conditions for these reactions are crucial to ensure high yields and purity, often utilizing batch reactors or continuous flow reactors for large-scale production.
Biological Activity and Applications
Research indicates that 1-ethyl-N-(3-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine exhibits significant biological activity, particularly in anti-inflammatory and analgesic properties. It has been investigated for its potential as a pharmacophore in drug development, especially for targeting cellular pathways involved in diseases such as cancer and inflammation. The presence of the fluorophenylmethyl group enhances its binding affinity to specific molecular targets, contributing to its therapeutic effects.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Anti-inflammatory and analgesic properties |
| Material Science | Unique chemical properties for material development |
Interaction Studies and Mechanism of Action
Interaction studies focus on the compound's binding affinity to various enzymes and receptors. The fluorophenylmethyl group is crucial in enhancing these interactions, potentially leading to modulation of cellular pathways by inhibiting or activating specific enzymes. Understanding these interactions is essential for elucidating the compound's mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-ethyl-N-(3-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Ethyl-3-methyl-1H-pyrazol-5-amine | Lacks fluorophenylmethyl group | Different biological activity |
| 4-Methyl-1H-pyrazol-3-amine | Lacks both ethyl and fluorophenylmethyl groups | Reduced potency |
| 1-Ethyl-N-(4-chlorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine | Contains chlorine instead of fluorine | Affects reactivity and binding properties |
The uniqueness of 1-ethyl-N-(3-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine lies in its combination of ethyl and fluorophenylmethyl groups, which significantly enhances its biological activity compared to similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume